![molecular formula C15H17ClFNO B5740760 1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane](/img/structure/B5740760.png)
1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane is not fully understood. However, it has been reported to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been reported to inhibit the aggregation of amyloid beta peptides, which are associated with the development of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane has been reported to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It has also been reported to reduce the levels of reactive oxygen species, which are associated with oxidative stress and cell damage. Additionally, it has been reported to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. It has also been reported to exhibit good solubility in various solvents, which makes it suitable for various experimental procedures. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the research on 1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane. One of the directions is to further investigate its mechanism of action, which will provide insights into its potential applications in various fields. Another direction is to study its pharmacokinetics and pharmacodynamics, which will provide information on its absorption, distribution, metabolism, and excretion in the body. Additionally, it is important to study the potential side effects of this compound, which will provide information on its safety for human use. Finally, the development of new synthetic methods for this compound will provide access to new derivatives with improved properties.
Conclusion:
In conclusion, 1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane is a chemical compound that has potential applications in various fields. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand its potential applications and to develop new derivatives with improved properties.
Métodos De Síntesis
The synthesis of 1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane has been reported in the literature by using different methods. One of the methods involves the reaction of 2-chloro-6-fluorobenzaldehyde with 3-aminocaproic acid followed by the reaction with acryloyl chloride. Another method involves the reaction of 2-chloro-6-fluorobenzaldehyde with 1-aminocyclohexane followed by the reaction with acryloyl chloride. Both methods have been reported to yield the desired product in good yields.
Aplicaciones Científicas De Investigación
1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane has been studied for its potential applications in various fields. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. Additionally, it has been reported to exhibit antimicrobial activity against various microorganisms, including bacteria and fungi.
Propiedades
IUPAC Name |
(E)-1-(azepan-1-yl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNO/c16-13-6-5-7-14(17)12(13)8-9-15(19)18-10-3-1-2-4-11-18/h5-9H,1-4,10-11H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPBIGXTWWUMJM-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(azepan-1-yl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5740688.png)
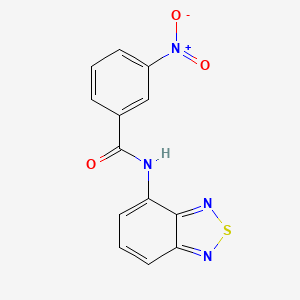

![(2,4-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5740698.png)
![3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5740701.png)
![2-methyl-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5740707.png)
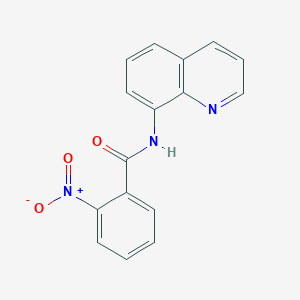

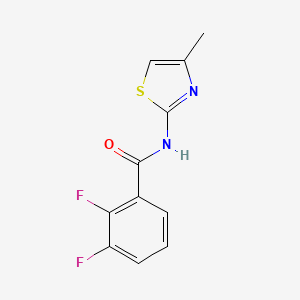
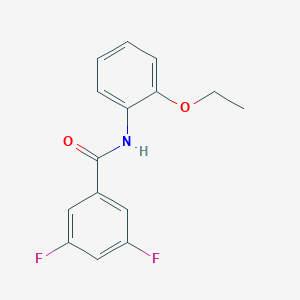
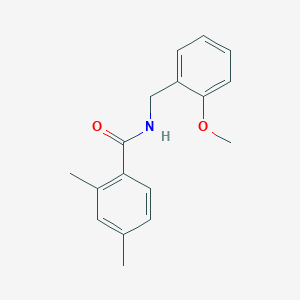
![methyl 2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5740742.png)
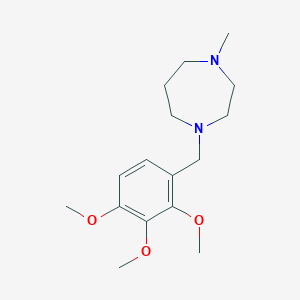
![6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol](/img/structure/B5740774.png)